1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorobenzyl group attached to the imidazo[1,2-a]pyridine ring system
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride typically involves the reaction of 4-chlorobenzyl chloride with 2,3-dihydro-1H-imidazo[1,2-a]pyridine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)pyridinium chloride: This compound has a similar structure but lacks the imidazo[1,2-a]pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has an aminophenyl group instead of a chlorobenzyl group. The uniqueness of 1-(4-Chlorobenzyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14Cl2N2 |
---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium;chloride |
InChI |
InChI=1S/C14H14ClN2.ClH/c15-13-6-4-12(5-7-13)11-17-10-9-16-8-2-1-3-14(16)17;/h1-8H,9-11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IVVQBHCLPSZZKR-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+]2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.